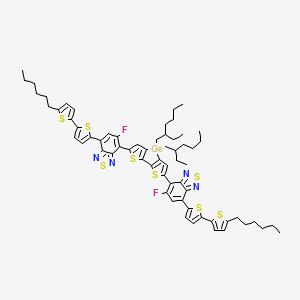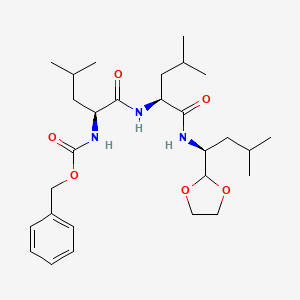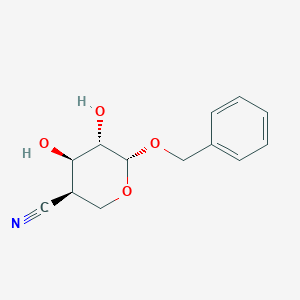
Methyl 8-bromo-3-chloro-1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-bromo-3-chloro-1-naphthoate is an organic compound with the molecular formula C12H8BrClO2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a methyl ester group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-chloro-1-naphthoate typically involves the bromination and chlorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 8th position.
Chlorination: The brominated naphthalene is then chlorinated using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce a chlorine atom at the 3rd position.
Esterification: The resulting 8-bromo-3-chloro-1-naphthoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Using large reactors for the bromination and chlorination steps, ensuring controlled reaction conditions to maximize yield and purity.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 8-bromo-3-chloro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, RSH) in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: KMnO4 in aqueous or alkaline conditions at elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Naphthalene derivatives with reduced halogen content.
Oxidation: 8-bromo-3-chloro-1-naphthoic acid.
科学研究应用
Methyl 8-bromo-3-chloro-1-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism by which Methyl 8-bromo-3-chloro-1-naphthoate exerts its effects depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Material Science: Contributes to the properties of materials through its structural and electronic characteristics.
相似化合物的比较
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the chlorine atom at the 3rd position.
Methyl 3-chloro-1-naphthoate: Lacks the bromine atom at the 8th position.
Methyl 8-bromo-3-nitro-1-naphthoate: Contains a nitro group instead of a chlorine atom.
Uniqueness
Methyl 8-bromo-3-chloro-1-naphthoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one halogen substituent.
属性
分子式 |
C12H8BrClO2 |
|---|---|
分子量 |
299.55 g/mol |
IUPAC 名称 |
methyl 8-bromo-3-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI 键 |
GRNDDYZWJCNKIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


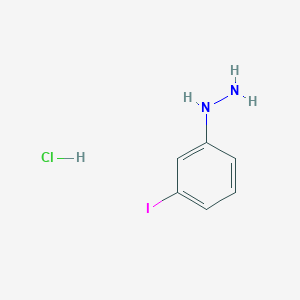
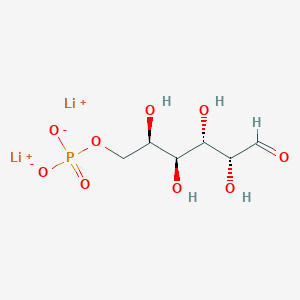

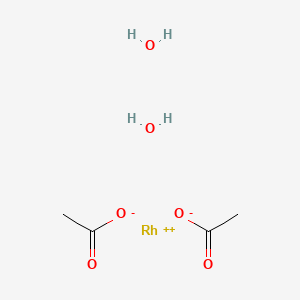
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

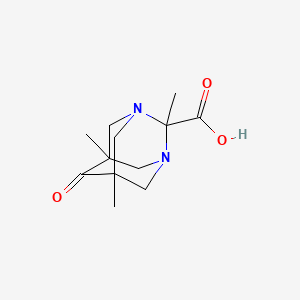
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

